
(5-bromo-2-oxo-1,2-dihydro-3H-indol-3-ylidene)malononitrile
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(5-bromo-2-oxo-1,2-dihydro-3H-indol-3-ylidene)malononitrile, also known as BIM, is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields. BIM is a versatile molecule that can be used for the synthesis of various organic compounds and its unique properties make it a promising candidate for use in various applications.
Mécanisme D'action
The mechanism of action of (5-bromo-2-oxo-1,2-dihydro-3H-indol-3-ylidene)malononitrile is not fully understood, but it is believed to act as a potential inhibitor of various enzymes, including tyrosine kinases and proteases. (5-bromo-2-oxo-1,2-dihydro-3H-indol-3-ylidene)malononitrile has also been shown to induce cell cycle arrest and apoptosis in cancer cells, which may contribute to its potential anticancer activity.
Biochemical and Physiological Effects:
(5-bromo-2-oxo-1,2-dihydro-3H-indol-3-ylidene)malononitrile has been shown to exhibit various biochemical and physiological effects, including anti-inflammatory, antioxidant, and anticancer activity. (5-bromo-2-oxo-1,2-dihydro-3H-indol-3-ylidene)malononitrile has also been shown to have potential neuroprotective effects, which may be useful in the treatment of neurodegenerative diseases.
Avantages Et Limitations Des Expériences En Laboratoire
(5-bromo-2-oxo-1,2-dihydro-3H-indol-3-ylidene)malononitrile has several advantages for use in lab experiments, including its ease of synthesis, low cost, and versatility. However, (5-bromo-2-oxo-1,2-dihydro-3H-indol-3-ylidene)malononitrile also has some limitations, including its low solubility in water and its potential toxicity at high concentrations.
Orientations Futures
There are several future directions for the research and development of (5-bromo-2-oxo-1,2-dihydro-3H-indol-3-ylidene)malononitrile, including the synthesis of new (5-bromo-2-oxo-1,2-dihydro-3H-indol-3-ylidene)malononitrile derivatives with improved properties and the investigation of its potential applications in various fields, including drug discovery, material science, and catalysis. Further studies on the mechanism of action and the biochemical and physiological effects of (5-bromo-2-oxo-1,2-dihydro-3H-indol-3-ylidene)malononitrile are also needed to fully understand its potential applications.
Méthodes De Synthèse
(5-bromo-2-oxo-1,2-dihydro-3H-indol-3-ylidene)malononitrile can be synthesized using various methods, including the Knoevenagel condensation reaction, which involves the reaction of malononitrile with an aldehyde or ketone in the presence of a base. Another method involves the reaction of indole-2-carboxaldehyde with malononitrile in the presence of an acid catalyst. Both methods yield (5-bromo-2-oxo-1,2-dihydro-3H-indol-3-ylidene)malononitrile as a yellow crystalline solid that can be purified using various techniques.
Applications De Recherche Scientifique
(5-bromo-2-oxo-1,2-dihydro-3H-indol-3-ylidene)malononitrile has been extensively studied for its potential applications in various fields, including organic synthesis, medicinal chemistry, and material science. (5-bromo-2-oxo-1,2-dihydro-3H-indol-3-ylidene)malononitrile has been used as a key building block in the synthesis of various organic compounds, including indole derivatives, pyridine derivatives, and heterocyclic compounds. (5-bromo-2-oxo-1,2-dihydro-3H-indol-3-ylidene)malononitrile has also been studied for its potential use in the development of new drugs, particularly for the treatment of cancer and other diseases.
Propriétés
IUPAC Name |
2-(5-bromo-2-oxo-1H-indol-3-ylidene)propanedinitrile |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H4BrN3O/c12-7-1-2-9-8(3-7)10(11(16)15-9)6(4-13)5-14/h1-3H,(H,15,16) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KPXMBBXEDXIEPC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C=C1Br)C(=C(C#N)C#N)C(=O)N2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H4BrN3O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
274.07 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

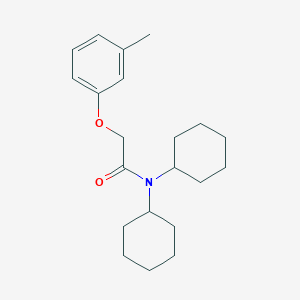
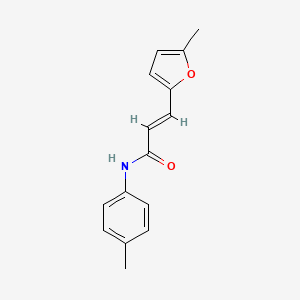

![N-(4-methoxyphenyl)-2-[(2-methylbenzyl)thio]acetamide](/img/structure/B5830423.png)
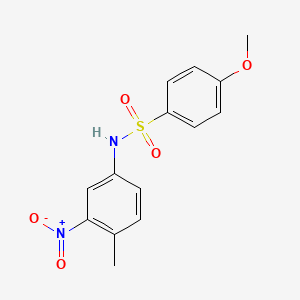
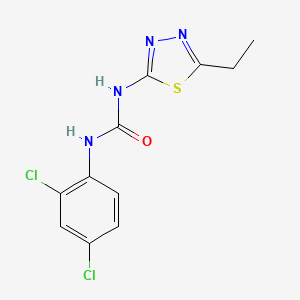

![N-[5-(1-cyclohexen-1-ylmethyl)-1,3,4-thiadiazol-2-yl]-N'-phenylurea](/img/structure/B5830461.png)
![4-({3-[(2-chlorobenzyl)oxy]benzyl}amino)phenol](/img/structure/B5830467.png)
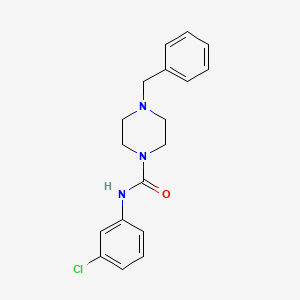
![N-[3-(acetylamino)phenyl]-2-[(5-methyl-1,3,4-thiadiazol-2-yl)thio]acetamide](/img/structure/B5830486.png)
![N'-[(4-nitrobenzoyl)oxy]-2-pyridinecarboximidamide](/img/structure/B5830493.png)
![4-(2,4-dichlorophenoxy)-N-{4-[(methylamino)sulfonyl]phenyl}butanamide](/img/structure/B5830500.png)
![N-[4-(2-acetyl-3-oxo-1-buten-1-yl)phenyl]butanamide](/img/structure/B5830515.png)